REACTION_CXSMILES
|
[OH-:1].[NH4+].[NH4+].[NH4+].[OH:5][P:6]([O-:9])([O-:8])=[O:7].O.O.O.O.[N+:14]([O-:17])([O-:16])=[O:15].[Ca+2:18].[N+:19]([O-:22])([O-:21])=[O:20]>O>[OH2:5].[OH2:15].[OH2:20].[OH2:1].[N+:14]([O-:17])([O-:16])=[O:15].[Ca+2:18].[N+:19]([O-:22])([O-:21])=[O:20].[P:6]([O-:9])([O-:8])([O-:7])=[O:5].[Ca+2:18].[Ca+2:18].[Ca+2:18].[P:6]([O-:9])([O-:8])([O-:7])=[O:5] |f:0.1,2.3.4,5.6.7.8.9.10.11,13.14.15.16.17.18.19,20.21.22.23.24|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
66.1 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].OP(=O)([O-])[O-]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].OP(=O)([O-])[O-]
|
Name
|
calcium nitrate tetrahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Tricalcium phosphate (β-whitlockite crystalline form) was prepared by the following technique
|
Type
|
CUSTOM
|
Details
|
placed in a three liter flask
|
Type
|
CUSTOM
|
Details
|
fitted with a dropping funnel
|
Type
|
CUSTOM
|
Details
|
A precipitate formed which
|
Type
|
CUSTOM
|
Details
|
was collected by centrifugation
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
again collected by centrifugation
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
leaving a residue which
|
Type
|
CUSTOM
|
Details
|
was subsequently dried in vacuo at 90° C.
|
Reaction Time |
8 (± 8) h |
Name
|
calcium nitrate tetrahydrate
|
Type
|
product
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141.7 g |
Name
|
tricalcium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |